1,3-Bis(2,2,2-trifluoroethyl)urea
Description
Structure
3D Structure
Properties
CAS No. |
406-11-1 |
|---|---|
Molecular Formula |
C5H6F6N2O |
Molecular Weight |
224.10 g/mol |
IUPAC Name |
1,3-bis(2,2,2-trifluoroethyl)urea |
InChI |
InChI=1S/C5H6F6N2O/c6-4(7,8)1-12-3(14)13-2-5(9,10)11/h1-2H2,(H2,12,13,14) |
InChI Key |
NLTKGUVQZXMRSZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)NC(=O)NCC(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Bis 2,2,2 Trifluoroethyl Urea
Direct Synthetic Routes
Direct synthetic methods for 1,3-Bis(2,2,2-trifluoroethyl)urea involve the direct coupling of a carbonyl source with 2,2,2-trifluoroethylamine (B1214592). These methods are often characterized by their efficiency in forming the urea (B33335) linkage in a single key step.
Reactions Involving 2,2,2-Trifluoroethylamine Derivatives
The reaction of primary amines with phosgene (B1210022) or its safer solid equivalent, triphosgene (bis(trichloromethyl) carbonate), is a classical and direct method for the synthesis of symmetrical ureas. In this approach, two equivalents of 2,2,2-trifluoroethylamine react with one equivalent of phosgene or a phosgene equivalent. The reaction typically proceeds through the formation of an isocyanate intermediate, which then rapidly reacts with a second molecule of the amine.
The use of triphosgene is often preferred due to its solid nature, which makes it easier and safer to handle compared to gaseous phosgene nih.govcommonorganicchemistry.com. The reaction is typically carried out in an inert solvent in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The reaction of 2,2,2-trifluoroethanol with triphosgene has been reported to produce trifluoroethyl-chlorocarbonate, a related reaction that underscores the reactivity of trifluoroethyl compounds with phosgene equivalents nih.gov.
| Reactants | Reagent | Base | Product | Ref. |
| 2,2,2-Trifluoroethylamine | Phosgene/Triphosgene | Triethylamine | This compound | nih.govcommonorganicchemistry.com |
Carbonylation Strategies for Symmetrical Urea Formation
Carbonylation reactions provide an alternative direct route to symmetrical ureas, often utilizing carbon monoxide (CO) as the carbonyl source in the presence of a catalyst. These methods are attractive from an atom economy perspective. The direct metal-catalyzed conversion of amines and CO to ureas offers a phosgene-free alternative cmu.edu.
Various transition metal catalysts, including those based on palladium, rhodium, and tungsten, have been employed for the oxidative carbonylation of primary amines to yield N,N'-disubstituted ureas cmu.educhemistryviews.org. For instance, primary amines can undergo carbonylation using tungsten hexacarbonyl (W(CO)6) as the catalyst and iodine as an oxidant cmu.edu. While a specific example for 2,2,2-trifluoroethylamine is not detailed, the general applicability of this method to a range of primary amines suggests its potential for the synthesis of this compound. Safer alternatives to carbon monoxide, such as metal carbonyls like chromium hexacarbonyl, have also been developed for the synthesis of ureas chemistryviews.org.
| Amine | Carbonyl Source | Catalyst System | Product | Ref. |
| Primary Amines | Carbon Monoxide | W(CO)6 / I2 | Symmetrical Ureas | cmu.edu |
| Aryl Iodides, Amines | Chromium Hexacarbonyl | Pd(OAc)2 / PPh3 | Symmetrical and Unsymmetrical Ureas | chemistryviews.org |
Indirect Synthetic Pathways Utilizing Precursors
Indirect routes to this compound involve the use of a precursor that already contains the carbonyl group, which is subsequently reacted with the amine. A key precursor in this category is bis(2,2,2-trifluoroethyl) carbonate.
Employing Bis(2,2,2-trifluoroethyl) Carbonate as a Reagent
Bis(2,2,2-trifluoroethyl) carbonate is a moderately reactive and effective condensing agent for the synthesis of ureas. Its reactivity is attributed to the electron-withdrawing nature of the trifluoroethyl groups. This reagent can be synthesized from the reaction of triphosgene with 2,2,2-trifluoroethanol.
Bis(2,2,2-trifluoroethyl) carbonate has been successfully employed in the one-pot parallel synthesis of unsymmetrical aliphatic ureas. The procedure involves the reaction of the carbonate with a primary amine to form a stable 2,2,2-trifluoroethyl carbamate intermediate. This intermediate can then be reacted with a second, different amine in the presence of a catalytic base to yield an unsymmetrical urea. This method is advantageous as it does not require special conditions like temperature control or specific order of addition. The moderate reactivity of bis(2,2,2-trifluoroethyl) carbonate allows for a stepwise aminolysis in a one-pot procedure, leading to high chemoselectivity.
The synthesis of the symmetrical this compound can be achieved through a stepwise aminolysis of bis(2,2,2-trifluoroethyl) carbonate with 2,2,2-trifluoroethylamine. In the first step, one molecule of 2,2,2-trifluoroethylamine reacts with the carbonate to displace one of the 2,2,2-trifluoroethoxy groups, forming a 2,2,2-trifluoroethyl N-(2,2,2-trifluoroethyl)carbamate intermediate.
In the second step, a second molecule of 2,2,2-trifluoroethylamine reacts with the carbamate intermediate. This step typically requires the presence of a catalytic base to facilitate the displacement of the remaining 2,2,2-trifluoroethanol molecule, leading to the formation of the stable this compound. The volatility of the 2,2,2-trifluoroethanol byproduct allows for its easy removal.
| Precursor | Amine | Intermediate | Product | Ref. |
| Bis(2,2,2-trifluoroethyl) carbonate | 2,2,2-Trifluoroethylamine (1 eq.) | 2,2,2-Trifluoroethyl N-(2,2,2-trifluoroethyl)carbamate | - | |
| 2,2,2-Trifluoroethyl N-(2,2,2-trifluoroethyl)carbamate | 2,2,2-Trifluoroethylamine (1 eq.) | - | This compound |
Alternative Phosgene Equivalents in Fluorinated Urea Synthesis
The traditional use of phosgene in urea synthesis is fraught with safety concerns due to its extreme toxicity. Consequently, significant effort has been directed towards the development and utilization of safer, solid phosgene equivalents. rsc.orgresearchgate.net Among these, triphosgene and carbonyldiimidazole (CDI) have emerged as prominent reagents for the synthesis of both symmetrical and unsymmetrical ureas. researchgate.netst-andrews.ac.ukwikipedia.org
Triphosgene, a stable crystalline solid, serves as a convenient substitute for gaseous phosgene. nih.gov It can be employed in a one-pot procedure for the synthesis of ureas by reacting it with two equivalents of an amine. nih.gov For the synthesis of this compound, this would involve the reaction of triphosgene with 2,2,2-trifluoroethylamine. The reaction typically proceeds by the in-situ generation of a carbamoyl chloride or an isocyanate intermediate, which then reacts with a second equivalent of the amine to form the final urea product. The order of addition of reagents can be crucial in avoiding the formation of symmetrical urea by-products when synthesizing unsymmetrical ureas. mdpi.com
Carbonyldiimidazole (CDI) is another widely used and safer alternative to phosgene. st-andrews.ac.ukwikipedia.orgresearchgate.net It reacts with amines to form an activated carbamoyl-imidazole intermediate. This intermediate can then react with a second amine to yield the desired urea. A key advantage of CDI is that the byproducts, carbon dioxide and imidazole, are generally benign and easily removed. researchgate.net The reaction of primary amine hydrochlorides or trifluoroacetates with CDI has been shown to be an effective method for preparing monosubstituted carbamoylimidazoles, which can then be used as isocyanate equivalents in the synthesis of ureas. acs.org
The following table summarizes the use of these alternative phosgene equivalents in urea synthesis:
| Phosgene Equivalent | Key Features | Byproducts |
| Triphosgene | Solid, easier to handle than phosgene. nih.gov | HCl |
| Carbonyldiimidazole (CDI) | Low toxicity, benign byproducts. researchgate.net | Imidazole, CO2 |
Amine-Initiated Cleavage Reactions of 2,2,2-Trifluoroethyl Carbonyls
An innovative and efficient approach for the synthesis of ureas involves the amine-induced selective C-C bond cleavage of 2,2,2-trifluoroethyl carbonyls. nih.gov This transition-metal-free and oxidant-free method offers a unique pathway to ureas by leveraging the reactivity of the trifluoromethyl group. nih.gov
The reaction proceeds by the interaction of an amine with a 2,2,2-trifluoroethyl carbonyl compound. The proposed mechanism involves the initial formation of a hemiaminal intermediate. This is followed by a selective C-C bond cleavage, which is facilitated by the electron-withdrawing nature of the trifluoromethyl group. This cleavage results in the formation of a reactive intermediate that ultimately leads to the desired urea product. This method has been demonstrated to have a broad substrate scope and good functional group tolerance. nih.gov
This synthetic strategy represents a departure from traditional methods that rely on the formation of a carbonyl-nitrogen bond through the use of a carbonylating agent. Instead, it utilizes the inherent reactivity of a fluorinated substrate to construct the urea moiety.
Multicomponent Reaction Approaches for Complex Fluorinated Urea Structures
Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. While not the most direct route to a simple symmetrical urea like this compound, MCRs are highly valuable for the synthesis of more complex and diverse fluorinated urea structures. These reactions offer high atom economy and procedural simplicity.
A pseudo-multicomponent one-pot protocol has been described for the synthesis of 1,3-disubstituted imidazolidin-2-ones, which are cyclic ureas. This approach involves the in-situ formation of a Schiff base, followed by reduction to the corresponding diamine and subsequent cyclization with carbonyldiimidazole (CDI). researchgate.net Although this example leads to a cyclic structure, the principles of MCRs can be adapted for the synthesis of acyclic ureas.
For instance, a one-pot, two-step synthesis of symmetrical and unsymmetrical diacyl ureas has been developed. This method involves the generation of acyl isocyanates from primary amides and oxalyl chloride, which then react with various nucleophiles, including amines, to form the urea linkage. organic-chemistry.org While this specific example yields diacyl ureas, it illustrates the potential of MCR-like strategies to assemble urea-containing molecules with high efficiency.
Chemical Reactivity and Reaction Mechanisms of 1,3 Bis 2,2,2 Trifluoroethyl Urea
Nucleophilic Properties of Nitrogen Atoms
The nitrogen atoms in a typical urea (B33335) molecule possess lone pairs of electrons and can act as nucleophiles. However, in 1,3-bis(2,2,2-trifluoroethyl)urea, the powerful inductive effect (-I effect) of the trifluoromethyl (CF₃) groups substantially reduces the electron density on the adjacent nitrogen atoms. This deactivation makes the nitrogen atoms significantly less nucleophilic compared to those in unsubstituted or alkyl-substituted ureas.
This reduced nucleophilicity has several consequences:
Alkylation and Acylation: Reactions involving the nucleophilic attack of the nitrogen atoms, such as N-alkylation or N-acylation, are less favorable. Harsher reaction conditions or more potent electrophiles may be required compared to standard ureas. For instance, the N-alkylation of ureas often requires a solid base and a phase transfer catalyst. google.com
Acidity of N-H Protons: The electron-withdrawing trifluoroethyl groups increase the acidity of the N-H protons. This makes deprotonation by a base more facile. In the presence of a strong base like fluoride (B91410) ions, ureas with electron-withdrawing substituents can undergo deprotonation. nih.govcapes.gov.br This enhanced acidity can be a key factor in its reactivity, particularly in base-catalyzed reactions.
The interplay between reduced nucleophilicity and increased N-H acidity is a defining characteristic of this compound's reactivity.
Electrophilic Characteristics of the Urea Carbonyl
The carbonyl group in ureas is inherently electrophilic due to the polarization of the carbon-oxygen double bond. In this compound, the electrophilicity of the carbonyl carbon is markedly enhanced. The strong electron-withdrawing trifluoroethyl groups pull electron density away from the nitrogen atoms, which in turn withdraw electron density from the carbonyl carbon through resonance.
This heightened electrophilicity makes the carbonyl carbon a prime target for nucleophilic attack. Reactions such as hydrolysis or attack by other nucleophiles are expected to be more facile at the carbonyl center. For example, the hydrolysis of ureas, which is generally slow, can be catalyzed by acids or enzymes like urease. nih.govrsc.org The increased electrophilicity of the carbonyl in this compound would likely increase its susceptibility to such catalyzed and uncatalyzed hydrolysis.
Impact of Trifluoroethyl Moieties on Reaction Kinetics and Thermodynamics
The trifluoroethyl groups exert a profound influence on both the kinetics and thermodynamics of reactions involving this compound.
Kinetics:
Nucleophilic Attack at Nitrogen: The rate of reactions where the nitrogen acts as a nucleophile will be significantly slower due to the reduced electron density.
Nucleophilic Attack at Carbonyl Carbon: Conversely, the rate of nucleophilic attack at the now more electrophilic carbonyl carbon is expected to be faster.
Steric Hindrance: The bulky trifluoroethyl groups may introduce steric hindrance, potentially slowing down reactions at both the nitrogen and carbonyl centers, depending on the size of the attacking species.
Thermodynamics:
Stabilization of Anionic Intermediates: The electron-withdrawing nature of the trifluoroethyl groups can stabilize negative charges that develop during a reaction. For example, in a deprotonation reaction, the resulting anion is stabilized, making the starting urea more acidic and shifting the equilibrium towards the deprotonated form.
Reaction Energetics: For reactions involving nucleophilic addition to the carbonyl group, the formation of a tetrahedral intermediate is a key step. The stability of this intermediate will be influenced by the electronic effects of the substituents.
A summary of the expected impact of the trifluoroethyl groups is presented in the table below.
| Reaction Type | Expected Kinetic Effect | Expected Thermodynamic Effect |
| N-Alkylation/Acylation | Slower | Less Favorable |
| Carbonyl Addition | Faster | More Favorable |
| Deprotonation (N-H) | Faster | More Favorable |
Chemoselectivity in Transformations Involving this compound
Chemoselectivity in reactions with this compound is primarily governed by the opposing electronic effects on the nitrogen atoms and the carbonyl carbon.
Nucleophilic Attack: A nucleophile will preferentially attack the highly electrophilic carbonyl carbon over the electron-deficient nitrogen atoms. This allows for selective transformations at the carbonyl group while leaving the N-H bonds intact, provided a non-basic nucleophile is used.
Base-Mediated Reactions: In the presence of a base, deprotonation at the nitrogen is the most likely initial step due to the increased acidity of the N-H protons. The resulting anion can then act as a nucleophile in subsequent reactions. This provides a pathway for selective N-functionalization under basic conditions.
Reactions with Ambident Electrophiles: When reacting with an electrophile that has multiple reactive sites, the site of attack will depend on the "hardness" or "softness" of the nucleophilic centers of the deprotonated urea and the electrophilic sites.
For example, in a reaction analogous to the Biginelli reaction, which involves the acid-catalyzed condensation of a β-ketoester, an aldehyde, and a urea, the initial step is typically the condensation between the urea and the aldehyde. organic-chemistry.orgmdpi.com For this compound, the reduced nucleophilicity of the nitrogen might alter the reaction mechanism or require different catalytic conditions.
Stereochemical Aspects in Derivatives and Related Reactivity
While this compound itself is achiral, its reactions can lead to the formation of chiral derivatives, and the trifluoroethyl groups can play a role in influencing the stereochemical outcome of such transformations.
Synthesis of Chiral Derivatives: Chiral ureas are valuable as catalysts and chiral solvating agents. acs.orgresearchgate.netepfl.ch Derivatives of this compound could be synthesized to incorporate chirality. For instance, reacting it with a chiral electrophile could lead to a chiral product.
Diastereoselectivity: If the substrate or reagent in a reaction involving this compound is chiral, the trifluoroethyl groups can influence the diastereoselectivity of the reaction. Their steric bulk and electronic properties can create a specific chiral environment that favors the formation of one diastereomer over another.
Asymmetric Catalysis: Chiral bis(thio)urea derivatives have been used as organocatalysts in asymmetric reactions like the Morita-Baylis-Hillman reaction. acs.org A chiral version of this compound could potentially be explored as a catalyst, where the trifluoroethyl groups would be integral to the catalyst's structure and function.
Structural Elucidation and Spectroscopic Characterization
Conformational Analysis of the Urea (B33335) Moiety
Computational studies on similar urea derivatives suggest that the most stable conformations are those that minimize steric hindrance while allowing for favorable intramolecular interactions. For 1,3-disubstituted ureas, a trans-trans conformation, where the substituents are on opposite sides of the C=O bond and pointing away from each other, is often energetically favored. However, the specific dihedral angles and the degree of planarity can vary.
Intermolecular and Intramolecular Hydrogen Bonding Patterns
Hydrogen bonding is a defining characteristic of ureas, dictating their solid-state structures and influencing their behavior in solution. In 1,3-Bis(2,2,2-trifluoroethyl)urea, the N-H protons of the urea group can act as hydrogen bond donors, while the carbonyl oxygen is a primary hydrogen bond acceptor.
Intermolecular Hydrogen Bonding: In the solid state, ureas typically form extensive networks of intermolecular hydrogen bonds. The N-H groups of one molecule can form hydrogen bonds with the carbonyl oxygen of neighboring molecules, leading to the formation of chains, ribbons, or more complex three-dimensional structures. The presence of the trifluoroethyl groups may influence the packing arrangement and the specifics of the hydrogen-bonding network. Studies on other ureas have shown that the carbonyl stretching frequency in the infrared spectrum is sensitive to the strength of these hydrogen bonds. mdpi.com
Intramolecular Hydrogen Bonding: The possibility of intramolecular hydrogen bonding between an N-H proton and a fluorine atom of the trifluoroethyl group exists. While generally weaker than conventional hydrogen bonds, such N-H···F interactions could influence the conformational preferences of the molecule. The likelihood of these interactions would depend on the spatial arrangement of the trifluoroethyl groups relative to the N-H bonds.
Advanced Spectroscopic Investigations
Spectroscopic techniques are essential for the detailed structural characterization of this compound, providing insights into its electronic structure, functional groups, and molecular framework.
NMR spectroscopy provides valuable information about the chemical environment of the hydrogen, carbon, and fluorine nuclei within the molecule.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-H protons and the CH₂ protons of the trifluoroethyl groups. The chemical shift of the N-H protons can be influenced by hydrogen bonding and the solvent used. The CH₂ protons will likely appear as a quartet due to coupling with the adjacent CF₃ group.
¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbon (C=O) and the carbons of the trifluoroethyl groups (CH₂ and CF₃). The carbonyl carbon signal is typically found in the downfield region. The CF₃ carbon will show a characteristic quartet in the proton-decoupled spectrum due to one-bond coupling with the three fluorine atoms. researchgate.net
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the six equivalent fluorine atoms of the two CF₃ groups. This signal will likely be a triplet due to coupling with the adjacent CH₂ protons.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| ¹H (N-H) | Variable | Broad singlet | - |
| ¹H (CH₂) | ~3.9 | Quartet | JH-F ≈ 9 |
| ¹³C (C=O) | ~158 | Singlet | - |
| ¹³C (CH₂) | ~43 | Quartet | JC-F ≈ 30 |
| ¹³C (CF₃) | ~125 | Quartet | JC-F ≈ 277 |
| ¹⁹F (CF₃) | ~-74 | Triplet | JF-H ≈ 9 |
Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.
IR spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. nist.gov
Key expected vibrational bands for this compound include:
N-H Stretching: A broad band or multiple bands in the region of 3200-3400 cm⁻¹, characteristic of the N-H stretching vibrations in the urea moiety. The position and shape of this band are sensitive to hydrogen bonding. docbrown.inforesearchgate.net
C=O Stretching (Amide I band): A strong absorption band typically between 1630 and 1680 cm⁻¹. The exact position is influenced by hydrogen bonding and the electronic effects of the substituents. mdpi.comdocbrown.info
N-H Bending (Amide II band): A band in the region of 1550-1620 cm⁻¹.
C-N Stretching: Bands associated with the stretching of the C-N bonds are expected in the fingerprint region. researchgate.net
C-F Stretching: Strong absorption bands in the region of 1100-1300 cm⁻¹ due to the stretching vibrations of the C-F bonds in the trifluoromethyl groups.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200-3400 |
| C=O | Stretching (Amide I) | 1630-1680 |
| N-H | Bending (Amide II) | 1550-1620 |
| C-F | Stretching | 1100-1300 |
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The calculated exact mass of this compound (C₅H₆F₆N₂O) is 224.0384 Da. nih.gov HRMS analysis would confirm this molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information, with characteristic losses of fragments such as CF₃ or CH₂CF₃.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules, providing information on molecular geometry, charge distribution, and orbital energies.
The electronic structure of 1,3-Bis(2,2,2-trifluoroethyl)urea is significantly influenced by the presence of the highly electronegative fluorine atoms and the urea (B33335) backbone. DFT calculations on analogous fluorinated compounds and urea derivatives reveal key electronic features that are likely transferable to the target molecule. nih.govuitm.edu.my
The trifluoromethyl group (-CF3) is a potent electron-withdrawing group due to the high electronegativity of fluorine. nih.gov This inductive effect is expected to decrease the electron density on the adjacent ethyl groups and, to a lesser extent, on the nitrogen atoms of the urea moiety. This withdrawal of electron density can have several consequences:
Bonding: The C-F bonds are highly polarized, contributing to a significant molecular dipole moment. beilstein-journals.org The N-C bonds within the urea core may be strengthened due to the inductive effects of the trifluoroethyl groups.
Charge Distribution: A natural population analysis would likely show significant positive charges on the carbon atoms of the trifluoroethyl groups and negative charges on the fluorine atoms. The nitrogen and oxygen atoms of the urea group would also possess significant negative charge, making them potential sites for electrophilic attack.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the urea moiety, specifically the nitrogen and oxygen atoms, which are the most electron-rich parts of the molecule not directly bonded to fluorine. The Lowest Unoccupied Molecular Orbital (LUMO) is likely to be distributed over the carbonyl group and the trifluoroethyl substituents, indicating these as the regions susceptible to nucleophilic attack. The HOMO-LUMO gap is a crucial indicator of chemical reactivity; a larger gap suggests higher stability. tandfonline.com
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Characteristic | Rationale based on Analogous Compounds |
| HOMO Localization | Primarily on the N and O atoms of the urea core. | Studies on urea derivatives show the HOMO is typically located on the electron-rich heteroatoms. nih.gov |
| LUMO Localization | Distributed over the C=O group and -CH2CF3 groups. | The electron-withdrawing nature of the trifluoroethyl groups lowers the energy of orbitals in these regions. nih.gov |
| Molecular Dipole Moment | Significant | The highly polarized C-F bonds contribute to a large overall dipole moment. beilstein-journals.org |
| Natural Atomic Charges | Negative on F, O, N; Positive on C of CF3 and C=O. | Consistent with the electronegativity differences and inductive effects observed in fluorinated organic molecules. emerginginvestigators.org |
Computational studies are invaluable for mapping out reaction pathways and identifying transition states. For this compound, several types of reactions can be envisaged, and their mechanisms can be predicted based on studies of similar compounds.
Hydrogen Abstraction: The reactivity of C-H bonds in fluorinated compounds has been a subject of computational investigation. utc.edu The C-H bonds on the methylene groups adjacent to the trifluoromethyl groups in this compound are activated by the electron-withdrawing -CF3 group, making them susceptible to radical abstraction. DFT calculations could be employed to determine the activation energies for hydrogen abstraction by various radicals, providing insights into its atmospheric chemistry and degradation pathways.
Reactions at the Carbonyl Group: The carbonyl carbon of the urea is electrophilic and can be a target for nucleophilic attack. The electron-withdrawing trifluoroethyl groups would further enhance this electrophilicity. Computational modeling of the addition of nucleophiles to the carbonyl group could elucidate the reaction mechanism and determine whether it proceeds through a concerted or stepwise pathway.
N-H Reactivity: The N-H protons of the urea moiety are acidic and can be removed by a strong base. The acidity of these protons is expected to be increased by the electron-withdrawing nature of the trifluoroethyl groups. DFT calculations can predict the pKa values and model the deprotonation process.
Transition state analysis for these and other potential reactions would involve locating the saddle points on the potential energy surface, which correspond to the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants provides the activation energy, a key determinant of the reaction rate.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of molecules over time, including their conformational dynamics and interactions with their environment.
MD simulations of 2,2,2-trifluoroethanol (TFE), a structural component of this compound, have been performed to understand its properties as a solvent. uq.edu.aurug.nlnih.gov These studies reveal that TFE has a strong tendency to form aggregates and can induce secondary structure in peptides. nih.gov This behavior is attributed to the hydrophobic interactions of the -CF3 groups and the hydrogen bonding capabilities of the hydroxyl group.
For this compound, MD simulations could be used to explore:
Conformational Landscape: The molecule has several rotatable bonds, and MD simulations could identify the preferred conformations in different environments (e.g., in the gas phase, in a nonpolar solvent, or in an aqueous solution).
Intermolecular Interactions: In the condensed phase, this compound molecules would interact through a combination of hydrogen bonding (via the N-H and C=O groups) and dipole-dipole interactions. The trifluoroethyl groups would likely engage in hydrophobic interactions. MD simulations can quantify these interactions and predict the resulting bulk properties.
Solvation Behavior: Simulations in various solvents would reveal the solvation structure around the molecule, identifying preferential interactions between the solute and solvent molecules. In aqueous solution, the urea group would be expected to form hydrogen bonds with water, while the trifluoroethyl groups would likely be surrounded by a more ordered shell of water molecules, characteristic of hydrophobic solvation.
Table 2: Predicted Intermolecular Interactions of this compound from MD Simulation Principles
| Interaction Type | Participating Groups | Expected Significance | Basis from Analogous Studies |
| Hydrogen Bonding | N-H --- O=C | Strong | Urea and its derivatives are known to form strong hydrogen bonds. |
| Dipole-Dipole | C=O, C-F | Moderate | The polar nature of the carbonyl and C-F bonds will lead to significant dipole-dipole interactions. beilstein-journals.org |
| Hydrophobic Interactions | -CH2CF3 | Significant | Studies on TFE show a strong tendency for the trifluoromethyl groups to aggregate. nih.gov |
Prediction of Chemical Behavior and Selectivity Profiles
Computational models can be used to predict various chemical properties and selectivities. For highly fluorinated compounds, predictive models for partitioning behavior (e.g., octanol-water partition coefficient, Kow) have been developed and evaluated. nih.govacs.org These models often take into account the unique properties conferred by fluorine.
For this compound, computational approaches could predict:
Lipophilicity: The presence of two trifluoroethyl groups would significantly increase the lipophilicity of the molecule compared to unsubstituted urea. Quantitative Structure-Activity Relationship (QSAR) models and other predictive tools could provide an estimate of its logP value.
Reactivity and Selectivity: Understanding the electronic structure and reaction mechanisms allows for the prediction of how the molecule will react with different reagents. For example, in a reaction with a molecule containing multiple nucleophilic sites, computational analysis of the transition states for attack at each site could predict the regioselectivity.
Binding Affinity: If this compound were to be considered for applications such as a receptor or an enzyme inhibitor, molecular docking and free energy calculations could predict its binding affinity and mode of interaction with a target protein. The hydrogen bonding capabilities of the urea core and the potential for halogen bonding involving the fluorine atoms would be important factors in such interactions.
Advanced Applications and Future Research Trajectories
Role as a Synthetic Intermediate and Building Block
The reactivity of the urea (B33335) functional group, combined with the influence of the terminal trifluoroethyl groups, makes 1,3-bis(2,2,2-trifluoroethyl)urea a potentially valuable synthetic intermediate. The N-H bonds of the urea can undergo various chemical transformations, allowing for the construction of more complex molecular architectures.
Applications in Combinatorial Chemistry Libraries
Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a library. acs.org These libraries are then screened for biological activity to identify new drug leads or other useful compounds. Urea derivatives are frequently used as building blocks or linkers in the creation of these libraries. tue.nl
While direct documentation of this compound in extensive combinatorial libraries is not prevalent, its structure is well-suited for such applications. The two secondary amine groups provide points for diversification. In a typical solid-phase synthesis, one nitrogen of the urea could be attached to a solid support, while the other could be functionalized. acs.org Alternatively, in solution-phase library synthesis, the urea can act as a central scaffold to which various substituents are attached. The strong hydrogen-bonding capabilities of the urea motif can also be used to direct the assembly of library components. tue.nl The trifluoroethyl groups would confer specific properties, such as increased metabolic stability or altered binding affinities, to the library members.
Precursor for High-Value Organic Compounds
Urea and its derivatives are fundamental precursors in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and polymers. researchgate.net The synthesis of unsymmetrical ureas, which are valuable in medicinal chemistry, often involves the reaction of an amine with an isocyanate. tue.nlpharmaffiliates.com this compound could potentially serve as a precursor for more complex, fluorinated molecules. For instance, selective N-alkylation or N-arylation could lead to a variety of substituted ureas. The compound itself is synthesized from precursors such as 2,2,2-trifluoroethylamine (B1214592) and phosgene (B1210022) or its equivalents like triphosgene. chemsrc.com This synthetic pathway highlights the building blocks that constitute the molecule. Its role as a related product in the synthesis of pharmaceutical intermediates like Saxagliptin has been noted, suggesting its utility in complex synthetic campaigns. pharmaffiliates.com
Table 1: Synthetic Information for this compound
| Property | Value |
| CAS Number | 406-11-1 |
| Molecular Formula | C5H6F6N2O |
| Molecular Weight | 224.10 g/mol |
| Common Precursors | 2,2,2-Trifluoroethylamine, Triphosgene, Phosgene |
This data is compiled from multiple sources. chemsrc.com
Supramolecular Assembly and Self-Assembled Systems
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules associated through non-covalent interactions. The bis-urea scaffold is a powerful motif in this field due to its ability to form strong and directional hydrogen bonds.
Investigation of Hydrogen-Bonding Motifs in Bis-Urea Scaffolds
The urea functional group is an exceptional hydrogen-bonding motif, containing two hydrogen bond donors (the N-H groups) and one hydrogen bond acceptor (the carbonyl oxygen). tue.nlnih.gov In bis-urea compounds, these groups can self-assemble into well-defined, one-dimensional tapes or ribbons. tue.nl This is achieved through a bifurcated hydrogen bond where each N-H group of one urea molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule. tue.nl This recurring pattern leads to the formation of highly stable, polymeric aggregates. tue.nlresearchgate.net The energy of these interactions is significant, contributing to the high stability of the resulting assemblies. tue.nl The introduction of trifluoroethyl groups is expected to significantly influence these hydrogen-bonding interactions by increasing the acidity of the N-H protons, potentially leading to even stronger and more directional assemblies.
Design Principles for Supramolecular Architectures (e.g., Polymers, Gels)
The self-assembly of bis-urea molecules can be harnessed to create a variety of supramolecular architectures, including polymers and gels. tue.nltue.nl By modifying the spacer connecting the two urea groups and the substituents on the urea nitrogens, chemists can control the properties of the resulting materials. For example, the introduction of long alkyl chains can promote the formation of organogels, where the self-assembled bis-urea fibers create a 3D network that immobilizes the solvent. researchgate.net
In the case of this compound, the relatively small and highly polar trifluoroethyl groups would likely lead to the formation of crystalline or highly ordered aggregates rather than soft gels in non-polar solvents. However, its structure could be incorporated into larger molecules designed to form supramolecular polymers. For instance, by linking two this compound units with a flexible polymer chain, one could create a material that self-assembles through the strong association of the urea end-groups, forming a physical hydrogel or thermoplastic elastomer. tue.nl The properties of these materials are responsive to external stimuli like temperature, which can disrupt the hydrogen bonds. nih.gov
Table 2: Key Features of Bis-Urea in Supramolecular Chemistry
| Feature | Description | Reference |
| Primary Interaction | Strong, directional N-H···O=C hydrogen bonds. | tue.nl |
| Common Motif | Formation of one-dimensional, bifurcated hydrogen-bonded tapes. | tue.nlresearchgate.net |
| Resulting Architectures | Supramolecular polymers, fibers, and gels. | tue.nltue.nl |
| Tunability | Properties can be controlled by modifying spacers and substituents. | nih.gov |
Potential in Organocatalysis and Catalyst Design
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Hydrogen-bonding catalysis is a major branch of this field, where the catalyst activates a substrate by forming hydrogen bonds. Urea and thiourea (B124793) derivatives have emerged as highly effective hydrogen-bond donor catalysts. researchgate.net
Bis-urea compounds have shown remarkable activity as organocatalysts, particularly in ring-opening polymerization (ROP) of lactones. acs.orgresearchgate.netacs.org The presence of two urea moieties allows for enhanced activation of the monomer. It is proposed that one urea group can activate the other, or both can simultaneously bind to the substrate, leading to significant rate accelerations compared to mono-urea catalysts. uri.edu This cooperative effect results in highly active and selective polymerizations, producing polymers with controlled molecular weights and narrow distributions. acs.orguri.edu
This compound is a promising candidate for this type of catalysis. The electron-withdrawing nature of the trifluoroethyl groups significantly increases the acidity of the urea N-H protons, making it a much stronger hydrogen-bond donor compared to non-fluorinated alkyl ureas. This enhanced acidity should translate to higher catalytic activity. The design of chiral bis-urea catalysts has also been a fruitful area for asymmetric catalysis, where the catalyst induces the formation of one enantiomer of the product over the other. doaj.orgnih.gov While this compound itself is achiral, it could be incorporated into more complex chiral scaffolds to create new, highly active asymmetric catalysts.
Green Chemistry Considerations and Sustainable Synthesis Approaches for this compound
The synthesis of this compound, like many chemical manufacturing processes, is increasingly being evaluated through the lens of green chemistry. This section explores the traditional and more sustainable approaches to synthesizing this fluorinated urea, with a focus on minimizing environmental impact and maximizing efficiency.
Traditional Synthesis Routes and Their Environmental Impact
Historically, the synthesis of ureas often involved hazardous reagents such as phosgene (COCl₂) and its derivatives, like triphosgene. Phosgene is a highly toxic gas, and its use presents significant safety and environmental concerns. The reaction of amines with phosgene or its substitutes generates stoichiometric amounts of hydrogen chloride (HCl) or other corrosive byproducts, which require neutralization and disposal, leading to a lower atom economy and increased waste.
A documented method for preparing this compound involves the reaction of 2,2,2-trifluoroethylamine with a phosgene equivalent. While specific details of this synthesis are not extensively published in readily available literature, the general pathway would involve the formation of an isocyanate intermediate from the amine and the phosgene-like reagent, followed by the reaction with another molecule of the amine.
Another established, high-yield synthesis of this compound utilizes the reaction of bis(2,2,2-trifluoroethyl) carbonate with ammonia. vulcanchem.com This reaction is typically conducted in a chlorinated solvent such as dichloromethane (B109758) at low temperatures (0 °C). vulcanchem.com While this method avoids the direct use of phosgene, the environmental footprint of chlorinated solvents is a significant drawback. Dichloromethane is a volatile organic compound (VOC) and a suspected carcinogen, making its use less desirable from a green chemistry perspective.
Phosgene-Free and Catalytic Alternatives
The development of phosgene-free synthetic routes is a primary goal in the green synthesis of ureas. Modern approaches focus on the use of less hazardous carbonyl sources and the application of catalytic systems to improve reaction efficiency and reduce waste.
Carbon Dioxide as a C1 Feedstock: A promising green alternative is the direct synthesis of ureas from amines and carbon dioxide (CO₂). nih.gov CO₂ is an abundant, renewable, and non-toxic C1 feedstock. The reaction of amines with CO₂ can be challenging due to the thermodynamic stability of CO₂ and the formation of water as a byproduct, which can lead to equilibrium limitations. nih.gov
To overcome these challenges, various catalytic systems have been developed. For instance, cerium oxide (CeO₂) has been shown to be an effective heterogeneous catalyst for the synthesis of cyclic ureas from diamines and CO₂. rsc.org The use of a dehydrating agent or a reaction setup that facilitates water removal can drive the reaction towards the product. For the synthesis of this compound, a potential green route would involve the catalytic reaction of 2,2,2-trifluoroethylamine with CO₂.
Table 1: Comparison of Reagents for Urea Synthesis
| Reagent | Advantages | Disadvantages | Green Chemistry Relevance |
| Phosgene/Triphosgene | High reactivity | Highly toxic, corrosive byproducts, low atom economy | Poor |
| Bis(2,2,2-trifluoroethyl) carbonate | Phosgene-free | Requires synthesis of the carbonate, use of chlorinated solvents | Moderate |
| Carbon Dioxide (CO₂) | Abundant, non-toxic, renewable | Thermodynamically stable, requires catalyst and/or dehydration | Excellent |
Sustainable Synthesis Approaches and Future Research
Future research into the sustainable synthesis of this compound is likely to focus on several key areas aligned with the principles of green chemistry.
Catalyst Development: The design of efficient and recyclable catalysts for the direct carboxylation of 2,2,2-trifluoroethylamine with CO₂ is a critical research direction. Both homogeneous and heterogeneous catalysts will likely be explored. Heterogeneous catalysts are often preferred due to their ease of separation and recycling, which simplifies product purification and reduces waste.
Solvent Selection: Replacing hazardous solvents like dichloromethane with greener alternatives is another important consideration. Supercritical fluids, such as supercritical CO₂, ionic liquids, or bio-based solvents, could be investigated as reaction media. Ideally, solvent-free reaction conditions would be developed to further minimize environmental impact. researchgate.net
Process Intensification: The use of flow chemistry and microreactor technology offers potential for a safer and more efficient synthesis. Continuous flow processes can offer better control over reaction parameters, improved heat and mass transfer, and the ability to handle hazardous intermediates in smaller quantities, thereby enhancing safety.
Atom Economy and Waste Minimization: A key metric for evaluating the "greenness" of a synthesis is its atom economy. The direct synthesis from 2,2,2-trifluoroethylamine and CO₂ offers the highest theoretical atom economy. Research will continue to focus on optimizing reaction conditions to maximize yields and minimize the formation of byproducts.
Table 2: Potential Green Synthesis Strategies for this compound
| Strategy | Description | Key Advantages |
| Catalytic CO₂ Fixation | Direct reaction of 2,2,2-trifluoroethylamine with CO₂ using a catalyst. | High atom economy, use of a renewable feedstock. |
| Greener Solvents | Replacement of chlorinated solvents with benign alternatives (e.g., water, supercritical CO₂, ionic liquids). | Reduced environmental impact and health hazards. |
| Flow Chemistry | Continuous process in a microreactor. | Enhanced safety, better process control, potential for higher yields. |
| Biocatalysis | Use of enzymes to catalyze the urea formation. | Mild reaction conditions, high selectivity, biodegradable catalysts. |
Q & A
Q. What are the recommended methods for synthesizing 1,3-Bis(2,2,2-trifluoroethyl)urea, and how can reaction conditions be optimized to minimize impurities?
- Methodological Answer : The synthesis typically involves the reaction of 2,2,2-trifluoroethylamine with a urea precursor, such as phosgene or carbonyldiimidazole, under controlled conditions. Optimization can be achieved via Design of Experiments (DOE) to evaluate factors like temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios. For example, lowering reaction temperatures may reduce side products like hydrolyzed intermediates. Analytical techniques (HPLC, LC-MS) should monitor impurity profiles, with thresholds set per ICH guidelines for pharmaceutical impurities .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : and NMR to confirm trifluoroethyl group integration and urea backbone signals (e.g., NH peaks at δ 5.5–6.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 225.05 (calculated for CHFNO).
- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect trace impurities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adopt the following measures:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if airborne particles are generated .
- Engineering Controls : Conduct reactions in fume hoods with local exhaust ventilation. Install emergency showers/eye wash stations.
- Waste Disposal : Segregate chemical waste in labeled containers for halogenated organic compounds .
Advanced Research Questions
Q. How does the electronic environment of the trifluoroethyl groups influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl groups reduce electron density at the urea carbonyl, enhancing susceptibility to nucleophilic attack. Computational studies (DFT at B3LYP/6-31G* level) can map electrostatic potential surfaces to predict reactive sites. Experimentally, kinetic studies under varying nucleophile concentrations (e.g., amines, alkoxides) and solvent polarities (DMF vs. toluene) quantify rate constants and transition-state stabilization .
Q. What analytical strategies resolve contradictions in reported stability data for this compound under hydrolytic conditions?
- Methodological Answer : Conflicting stability reports may arise from pH or temperature variations. Design accelerated degradation studies:
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral (HO) conditions at 40–60°C. Monitor degradation products via LC-MS/MS.
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at standard conditions. Discrepancies may stem from catalytic effects of trace metals or buffer ions .
Q. How can this compound be utilized as a mechanistic probe in enzyme inhibition studies?
- Methodological Answer : Its urea moiety mimics carbonyl-containing enzyme substrates. For example, in carbonic anhydrase inhibition assays:
- Enzyme Kinetics : Measure IC values via stopped-flow spectrophotometry using 4-nitrophenyl acetate as a substrate.
- Docking Simulations : Compare binding poses with co-crystal structures of related inhibitors (e.g., acetazolamide) using AutoDock Vina.
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified fluorination patterns to assess steric/electronic contributions .
Q. What computational methods predict the environmental fate and toxicity of this compound?
- Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation (BIOWIN), bioaccumulation (BCF), and aquatic toxicity (ECOSAR). Validate predictions with experimental
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
